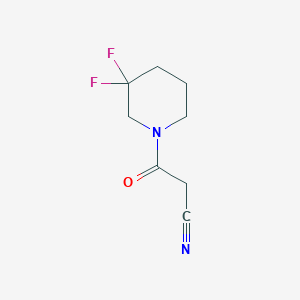

3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile

Overview

Description

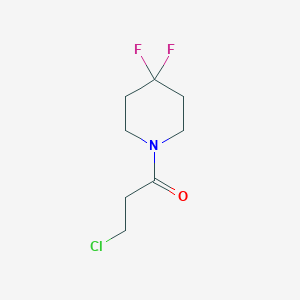

“3-(3,3-Difluoropiperidin-1-yl)propan-1-ol” is a chemical compound with the molecular formula C8H15F2NO. It’s closely related to “1-chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol hydrochloride”, which has a molecular weight of 250.12 .

Synthesis Analysis

While specific synthesis methods for “3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile” are not available, related compounds such as pinacol boronic esters have been synthesized using catalytic protodeboronation .Molecular Structure Analysis

The molecular structure of “3-(3,3-Difluoropiperidin-1-yl)propan-1-ol” consists of a piperidine ring with two fluorine atoms attached. A similar compound, “3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde”, has a molecular formula of C11H12F2N2O.Physical And Chemical Properties Analysis

“3-(3,3-Difluoropiperidin-1-yl)propan-1-ol” has a molecular weight of 179.21 g/mol. Another related compound, “2-(3,3-difluoropiperidin-1-yl)ethan-1-ol hydrochloride”, has a molecular weight of 201.64 .Scientific Research Applications

Medicinal Chemistry: Enhancing Pharmacokinetics

3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile: is utilized in medicinal chemistry to modify pharmacokinetic properties of drug candidates. The difluoropiperidinyl group can improve metabolic stability and increase the lipophilicity of molecules, potentially leading to better oral bioavailability .

Pharmaceutical APIs: Building Block for Drug Design

This compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce fluorine atoms into drug molecules is particularly valuable, as fluorine can significantly alter a drug’s binding affinity and selectivity .

Industrial Applications: Material Synthesis

In industrial settings, This compound is used in the synthesis of materials that require specific fluorinated structures. These materials may have applications in creating specialized coatings or polymers with unique properties .

Environmental Science: Fluorinated Probes

The environmental science field benefits from this compound’s potential use as a fluorinated probe. Its structure allows for the study of environmental samples using 19F NMR spectroscopy without the need for deuterated solvents, which can be advantageous in tracing the environmental fate of fluorinated compounds .

Analytical Chemistry: NMR Spectroscopy

In analytical chemistry, the difluoropiperidinyl moiety is used as an NMR probe due to its two fluorine atoms. It can provide valuable insights into the molecular environment and dynamics in various chemical systems .

Biochemistry: Protein Interaction Studies

Biochemists employ This compound to study protein interactions. The fluorinated moiety can be incorporated into peptides or small molecules to investigate binding events and conformational changes in proteins .

Mechanism of Action

Target of action

The primary targets of a compound are often proteins such as enzymes or receptors. For example, many piperidine derivatives are known to interact with various receptors in the body .

Mode of action

The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the activation or inhibition of the target, depending on the specific interactions between the compound and its target .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of fluorine atoms might affect the compound’s stability, potentially increasing its half-life in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in cell signaling to alterations in cell metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

3-(3,3-difluoropiperidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O/c9-8(10)3-1-5-12(6-8)7(13)2-4-11/h1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALKYJUWFIXZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

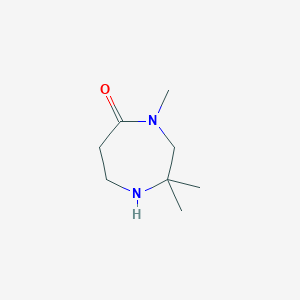

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)